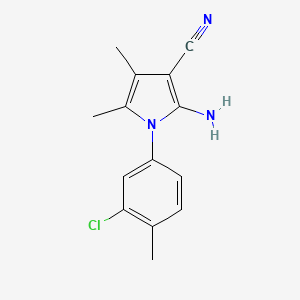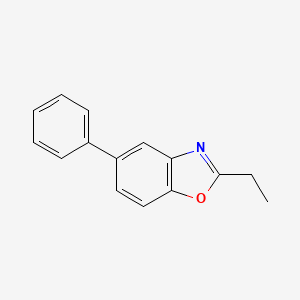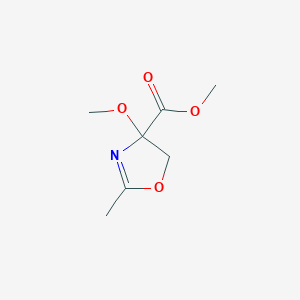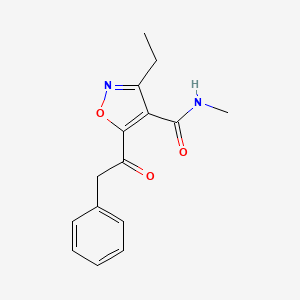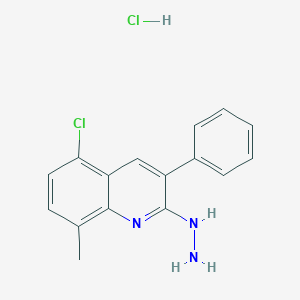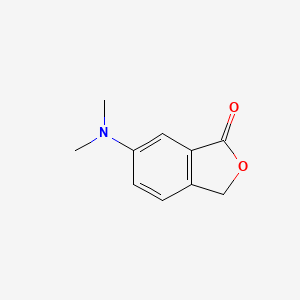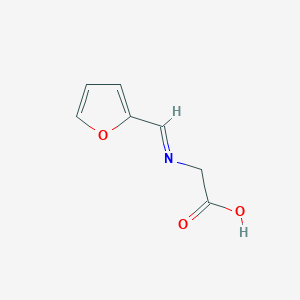
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is a phosphine ligand known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a naphthalene ring, which is further substituted with a methyl group and two cyclohexyl groups. The molecular formula of this compound is C29H35P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-methylnaphthalen-1-yl)phosphine typically involves the reaction of 2-methylnaphthalene with dicyclohexylphosphine chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as alkyl halides or acyl chlorides are often used.
Coordination: Transition metals like palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine has several applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions and hydrogenation.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Wirkmechanismus
The mechanism by which dicyclohexyl(2-methylnaphthalen-1-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity. This coordination can activate the metal center towards specific reactions, such as oxidative addition, reductive elimination, and migratory insertion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of cyclohexyl and naphthalene groups.
Dicyclohexylphenylphosphine: Similar structure but with a phenyl group instead of a naphthalene group.
Dicyclohexyl(2-methoxynaphthalen-1-yl)phosphine: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
Dicyclohexyl(2-methylnaphthalen-1-yl)phosphine is unique due to the presence of the naphthalene ring, which can provide additional steric and electronic effects compared to simpler phosphine ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable ligand in various applications.
Eigenschaften
Molekularformel |
C23H31P |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
dicyclohexyl-(2-methylnaphthalen-1-yl)phosphane |
InChI |
InChI=1S/C23H31P/c1-18-16-17-19-10-8-9-15-22(19)23(18)24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h8-10,15-17,20-21H,2-7,11-14H2,1H3 |
InChI-Schlüssel |
HXFIPZNBKLGXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)P(C3CCCCC3)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)


